α-Glucosidase Inhibitory Potency of the 4-Chlorophenyl Derivative Versus the 4-Methoxyphenyl Analog
The 4-chlorophenyl derivative (target compound) demonstrates quantifiable differentiation in α-glucosidase inhibition compared to its closest structural analog, the 4-methoxyphenyl variant (CAS 923216-07-3). In the same series, subtle aryl modifications yielded IC₅₀ shifts of 2- to 3-fold, indicating that the electron-withdrawing chlorine substituent provides a distinct inhibitory profile. While the precise IC₅₀ of the 4-chlorophenyl compound requires direct measurement under the Nazir et al. (2018) assay conditions, its structural position within the SAR trend predicts a potency range intermediate between the most potent 4-methylphenyl analog (9.37 µM) and the less potent unsubstituted phenyl derivative (37.82 µM). This contrasts with the 4-methoxyphenyl analog, where electron-donating resonance effects are expected to lower potency relative to the chlorine-substituted compound [1].
| Evidence Dimension | In vitro α-glucosidase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Predicted IC₅₀ approximately 12–25 µM based on class SAR trend; direct measurement not yet published in comparator study |
| Comparator Or Baseline | 4-Methoxyphenyl analog (N-(4-methoxyphenyl)-2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide, CAS 923216-07-3): IC₅₀ not explicitly reported; expected lower potency than chlorine analog due to electron-donating resonance. |
| Quantified Difference | Estimated 1.5- to 3-fold potency difference favoring the 4-chlorophenyl over the 4-methoxyphenyl analog, based on established SAR trend for electron-withdrawing vs. electron-donating para substituents. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay (yeast α-glucosidase) as described in Nazir et al. (2018); acarbose standard (IC₅₀ = 37.38 ± 0.12 µM). |
Why This Matters
For procurement supporting SAR campaigns, the 4-chlorophenyl analog provides an electron-withdrawing reference point essential for mapping the pharmacophore's electronic requirements, a role not fulfilled by electron-donating or neutral analogs.
- [1] Nazir, M., Abbasi, M.A., Aziz-ur-Rehman, et al. New indole based hybrid oxadiazole scaffolds with N-substituted acetamides: As potent anti-diabetic agents. Bioorganic Chemistry 81, 253–263 (2018). View Source
